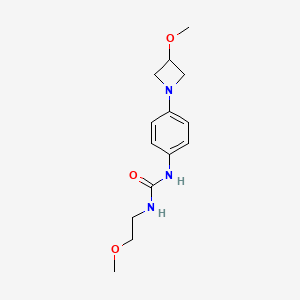

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea

Beschreibung

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a urea-based compound featuring a 3-methoxy-substituted azetidine ring attached to a phenyl group and a 2-methoxyethyl substituent on the urea backbone.

Eigenschaften

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-19-8-7-15-14(18)16-11-3-5-12(6-4-11)17-9-13(10-17)20-2/h3-6,13H,7-10H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGRVSMUNSJLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)N2CC(C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Methoxyazetidine Ring: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.

Attachment of the Phenyl Group: The methoxyazetidine intermediate is then reacted with a phenyl group donor, often through a substitution reaction.

Formation of the Methoxyethyl Urea Moiety: The final step involves the reaction of the intermediate with a methoxyethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The phenyl group and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.

Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific biological pathways.

Industry: Its unique structure makes it a candidate for use in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azetidine-Containing Urea Derivatives

- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea (): Structural Differences: The azetidine ring here is substituted with a 3-chloro-2-oxo group and a phenyl group, contrasting with the 3-methoxy substitution in the target compound. The thiourea variant (thiourea vs. urea) also alters hydrogen-bonding capacity. Biological Relevance: These derivatives were synthesized for biological evaluation, likely targeting enzymes or receptors via the phenothiazine moiety’s electron-rich aromatic system. The chloro-oxo group may enhance electrophilic reactivity compared to the methoxy group’s electron-donating effects .

Pyridine- and Phenyl-Substituted Ureas

- 1-Methyl-3-(5-nitropyridin-2-yl)urea derivatives (): Structural Differences: These compounds feature pyridine rings with nitro or bromo substituents instead of the azetidine-phenyl system. For example, compound 1 in includes a 4-(3-chloro-2-fluorophenoxy)pyridin-2-yl group. The target compound’s methoxyethyl group may offer better solubility than the methyl group in these analogs .

Triazole-Linked Ureas

- (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas (): Structural Differences: These compounds integrate triazole and imidazolidinone rings, with trifluoromethoxy groups enhancing lipophilicity. The target compound lacks such fluorinated groups but retains methoxy substituents for balanced polarity. Synthesis: Both classes utilize carbamate intermediates and coupling reactions, but the target compound’s azetidine synthesis likely requires specialized ring-forming steps (e.g., [2+2] cycloadditions) absent in triazole-based routes .

Triazine-Thiourea Hybrids

- 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea (): Structural Differences: The triazine core introduces planar rigidity, contrasting with the azetidine’s puckered geometry. Thiourea (vs. urea) may affect target selectivity due to sulfur’s polarizability. Biological Potential: Triazine-thiourea hybrids are noted for enhanced biodynamic activity, suggesting the target compound’s azetidine-phenyl system could similarly optimize steric and electronic interactions .

Key Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Azetidine vs.

- Methoxyalkyl Chains : The 2-methoxyethyl group may enhance solubility compared to aryl or halogenated substituents in analogs, as seen in ’s kinase inhibitor with similar methoxyethyl-urea .

- Biological Activity Gaps : While direct data are lacking, the structural similarity to ’s MST1 kinase inhibitor suggests the target compound could share kinase-targeting mechanisms, warranting further enzymatic assays.

Biologische Aktivität

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyazetidine ring, a phenyl group, and a methoxyethyl urea moiety, which contribute to its unique biological properties. Its molecular formula is , with a molecular weight of 262.30 g/mol.

The biological activity of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating various biological pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, influencing cellular signaling and physiological responses.

Biological Activity

Research has indicated that 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(2-methoxyethyl)urea exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Metabolic Regulation : The compound has been investigated for its role in regulating lipid metabolism and glucose homeostasis.

Case Studies and Experimental Data

-

Anticancer Activity : A study investigated the effects of the compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells, with IC50 values indicating significant potency.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.0 A549 (Lung) 20.0 -

Anti-inflammatory Activity : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Treatment Group IL-6 (pg/mL) TNF-α (pg/mL) Control 250 300 Compound Treatment 150 180 - Metabolic Effects : In vitro studies showed that the compound improved insulin sensitivity in adipocytes, suggesting potential applications in metabolic disorders such as type 2 diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.